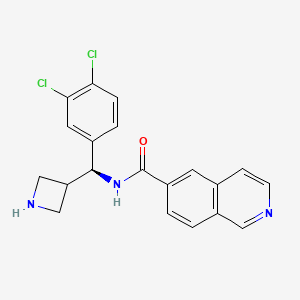
Akt1&PKA-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Akt1&PKA-IN-1 is a potent dual inhibitor targeting Akt and PKA, exhibiting IC50 values of 0.11 μM for Akt, 0.03 μM for PKAα, and 9.8 μM for cyclin-dependent kinase 2 . This compound is significant in the field of oncology due to its ability to inhibit key kinases involved in cancer cell growth and survival.
Métodos De Preparación
The preparation of Akt1&PKA-IN-1 involves synthetic routes that include receptor–ligand interaction-based pharmacophore, 3D-QSAR, molecular docking, and deep learning methods . These methods help in constructing a virtual screening platform for Akt1 inhibitors. Industrial production methods are not explicitly detailed in the available literature, but typically involve large-scale synthesis using optimized reaction conditions and purification processes.
Análisis De Reacciones Químicas
Akt1&PKA-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Akt1&PKA-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of Akt and PKA kinases.
Biology: Employed in cellular studies to understand the role of Akt and PKA in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers with overexpressed Akt1.
Industry: Utilized in the development of new drugs targeting Akt and PKA pathways
Mecanismo De Acción
Akt1&PKA-IN-1 exerts its effects by inhibiting the activity of Akt and PKA kinases. . PKA, or protein kinase A, is involved in regulating various cellular processes through phosphorylation. The inhibition of these kinases disrupts their signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Akt1&PKA-IN-1 is unique due to its dual inhibition of both Akt and PKA kinases. Similar compounds include:
Ipatasertib: An Akt inhibitor with a different scaffold and binding interactions.
Capivasertib: Another Akt inhibitor with distinct pharmacological properties.
Hit9: A novel scaffold identified as a potential Akt1 inhibitor.
These compounds share similar targets but differ in their molecular structures, binding affinities, and specific inhibitory effects.
Propiedades
Fórmula molecular |
C20H17Cl2N3O |
|---|---|
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
N-[(S)-azetidin-3-yl-(3,4-dichlorophenyl)methyl]isoquinoline-6-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O/c21-17-4-3-13(8-18(17)22)19(16-10-24-11-16)25-20(26)14-1-2-15-9-23-6-5-12(15)7-14/h1-9,16,19,24H,10-11H2,(H,25,26)/t19-/m1/s1 |
Clave InChI |
TWAIYMKBHKNSRO-LJQANCHMSA-N |
SMILES isomérico |
C1C(CN1)[C@@H](C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |
SMILES canónico |
C1C(CN1)C(C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


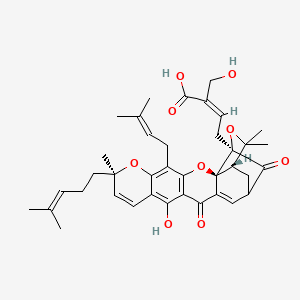
![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)
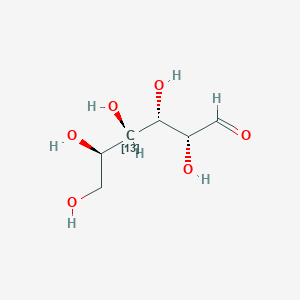
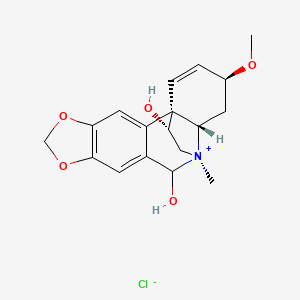

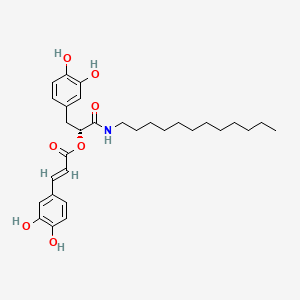
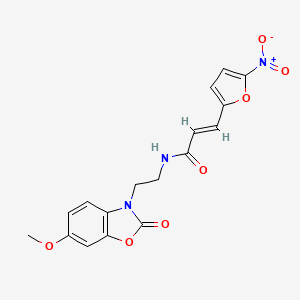

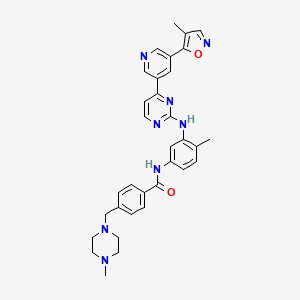
![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
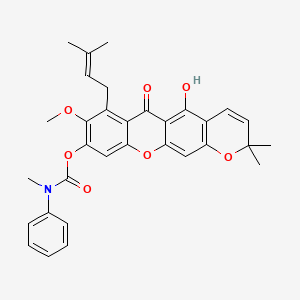
![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
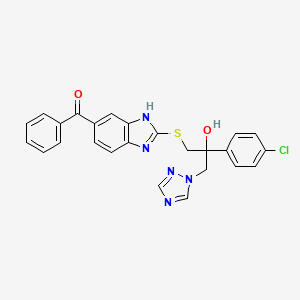
![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)
